TAK1 Inhibition: Superiority Over Takinib
A 6-substituted morpholine imidazo[1,2-b]pyridazin-2-amine derivative (compound 26) inhibited TAK1 with an IC50 of 55 nM in an enzymatic assay. Under identical experimental conditions, the reference TAK1 inhibitor takinib, which lacks the imidazo[1,2-b]pyridazine scaffold, exhibited an IC50 of 187 nM [1]. Compound 26 further achieved GI50 values as low as 30 nM in multiple myeloma cell lines MPC-11 and H929.
| Evidence Dimension | TAK1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 55 nM (Compound 26; imidazo[1,2-b]pyridazin-2-amine series) |
| Comparator Or Baseline | IC50 = 187 nM (takinib; non-imidazopyridazine scaffold) |
| Quantified Difference | 3.4-fold more potent (55 nM vs 187 nM) |
| Conditions | In vitro TAK1 enzymatic assay under identical conditions |
Why This Matters
3.4-fold greater biochemical potency combined with cellular GI50 values of 30 nM provides an enlarged therapeutic window and reduces the molar quantity of compound required for in vivo efficacy studies.
- [1] Akwata D, Kempen AL, Jones L, et al. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Med Chem. 2023;15(1):178-192. View Source
